molecular formula C17H14ClN3O3 B2956041 N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-22-9

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Katalognummer B2956041
CAS-Nummer: 896381-22-9
Molekulargewicht: 343.77
InChI-Schlüssel: RHIMZFQKYNVOKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide” is a chemical compound that has been studied for its potential anticonvulsant activity . It is a derivative of quinazolinone, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of this compound involves the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding 1-chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS method . The individuality of the synthesized compounds was confirmed by TLC and LC/MS methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and the formation of the quinazolinone ring . The reaction conditions were optimized to ensure the successful formation of the desired product .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity Evaluation

The synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives explored their potential as anticonvulsant agents. These compounds were synthesized and assessed for their affinity to GABAergic biotargets and anticonvulsant activity using a PTZ-induced seizures model in mice. Although the synthesized substances did not show significant anticonvulsant activity, two compounds exhibited a tendency towards activity manifestation. This study highlights the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, demonstrating a methodology for optimizing anticonvulsant screening (El Kayal et al., 2022).

Cytotoxicity and Anticancer Activity

A series of novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments showed considerable cytotoxicity. Specifically, one compound was highly active against colon cancer, melanoma, and ovarian cancer cell lines, indicating a promising route for anticancer drug development (Kovalenko et al., 2012).

H1-antihistaminic Activity

A study on 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones revealed their H1-antihistaminic activity. Among the synthesized compounds, one exhibited potent antihistaminic activity with minimal sedative properties, comparable to the reference drug chlorpheniramine maleate. This highlights the potential for developing new antihistaminic drugs with reduced sedative effects (Gobinath et al., 2015).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus. This compound reduced viral load and increased survival in infected mice, offering a new avenue for treating Japanese encephalitis (Ghosh et al., 2008).

Antitumor Activity and Molecular Docking

3-benzyl-substituted-4(3H)-quinazolinones were synthesized and showed broad-spectrum antitumor activity against various cancer cell lines. This study not only provided insights into potential therapeutic agents but also demonstrated the utility of molecular docking in predicting anticancer activity (Al-Suwaidan et al., 2016).

Eigenschaften

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-7-3-1-5-11(13)9-19-15(22)10-21-16(23)12-6-2-4-8-14(12)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIMZFQKYNVOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.